molecular formula C22H24N2O3 B2891839 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide CAS No. 851096-18-9

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide

Cat. No.: B2891839
CAS No.: 851096-18-9
M. Wt: 364.445
InChI Key: RXOKADVJEABJPY-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe Development

One of the notable applications of a closely related compound involves the development of novel sigma-2 receptor probes. A study by Xu et al. (2005) introduced two conformationally flexible benzamide analogues, radiolabeled with tritium, demonstrating high affinity for sigma-2 receptors in vitro. These probes show promise for studying sigma-2 receptors, which are implicated in various diseases, including cancer and neurological disorders (Xu et al., 2005).

Directed C-H Olefination

Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, leading to the selective formation of valuable tetrahydroisoquinolinone products. This method offers a mild, efficient, and versatile approach to synthesizing complex molecules, highlighting the chemical's utility in facilitating targeted organic synthesis (Rakshit et al., 2011).

Novel If Channel Inhibitor Metabolism

Another study focused on the metabolism of YM758, a novel inhibitor of the If current channel expressed in the sinus node of the heart, being developed for treating stable angina and atrial fibrillation. The study identified human metabolites of YM758 and investigated the transporter-mediated renal and hepatic excretion of these metabolites, providing insights into the drug's pharmacokinetics and potential therapeutic applications (Umehara et al., 2009).

Synthetic Route Development for If Channel Inhibitor

Yoshida et al. (2014) described the development of a practical and scalable synthetic route to YM758 monophosphate, an If channel inhibitor. This work underscores the importance of chemical synthesis in the development of novel therapeutic agents and the role of compounds like N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide in facilitating these syntheses (Yoshida et al., 2014).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-4-27-20-8-6-5-7-18(20)22(26)23-10-9-16-13-17-11-14(2)15(3)12-19(17)24-21(16)25/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKADVJEABJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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